molecular formula C18H14O2 B5840050 2-(Naphthalen-2-yloxy)-1-phenylethanone CAS No. 14538-46-6

2-(Naphthalen-2-yloxy)-1-phenylethanone

Cat. No.: B5840050
CAS No.: 14538-46-6
M. Wt: 262.3 g/mol
InChI Key: ASSYOZGBQVKGEL-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-phenylethanone (CAS Registry Number: 14538-46-6) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C18H14O2 and a molecular weight of 262.30 g/mol , this ketone derivative serves as a versatile synthetic intermediate and valuable building block in organic chemistry. Its structure, featuring both naphthalene and phenyl rings, makes it a useful precursor for the synthesis of more complex molecules. This compound has demonstrated specific utility in medicinal chemistry research, where it has been used as a key intermediate in the synthesis of novel compounds, such as N-(naphthalen-2-yl)acetamide derivatives, for antiproliferative evaluation against various human cancer cell lines . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-18(15-7-2-1-3-8-15)13-20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSYOZGBQVKGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355216
Record name Ethanone, 2-(2-naphthalenyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14538-46-6
Record name Ethanone, 2-(2-naphthalenyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Naphthalen 2 Yloxy 1 Phenylethanone and Analogues

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound is critically dependent on the appropriate selection and preparation of its constituent precursors. This involves choosing a suitable phenylethanone derivative that can readily undergo nucleophilic substitution and a naphthalen-2-ol (β-naphthol) component to introduce the naphthoxy group.

Selection of Phenylethanone Derivatives as Precursors

The phenylethanone moiety in the target molecule is typically derived from a precursor that possesses a good leaving group at the α-carbon (the carbon adjacent to the carbonyl group). This structural feature is essential for facilitating a nucleophilic substitution reaction. The most commonly employed precursor is 2-bromo-1-phenylethanone , also known as phenacyl bromide.

The rationale for selecting phenacyl bromide and its analogues includes:

Reactivity: The bromine atom at the α-position is an excellent leaving group, making the carbon atom susceptible to nucleophilic attack.

Activation by the Carbonyl Group: The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution.

Commercial Availability: Phenacyl bromide is a readily available and relatively inexpensive starting material.

Synthetic Accessibility: It can be synthesized by the bromination of acetophenone (B1666503).

The general structure of the phenylethanone precursor is a 1-phenylethanone skeleton substituted at the second carbon with a suitable leaving group (X), as shown in the table below.

Precursor NameChemical StructureLeaving Group (X)
2-bromo-1-phenylethanoneC₆H₅C(O)CH₂BrBromine
2-chloro-1-phenylethanoneC₆H₅C(O)CH₂ClChlorine

While 2-bromo-1-phenylethanone is the most common choice, other halo-substituted phenylethanones can also be utilized.

Introduction of the Naphthoxy Moiety

The naphthoxy portion of 2-(naphthalen-2-yloxy)-1-phenylethanone is introduced using naphthalen-2-ol (β-naphthol). This compound serves as the nucleophile in the key etherification step. However, the hydroxyl group of naphthalen-2-ol is not sufficiently nucleophilic to directly displace the leaving group on the phenylethanone precursor.

Classical and Modern Synthetic Routes

The formation of the ether bond in this compound is a classic example of nucleophilic substitution, with the Williamson ether synthesis being the most prominent and widely applied method.

Etherification Reactions in the Synthesis of this compound

The core of the synthesis is the O-alkylation of naphthalen-2-ol with a phenacyl halide. This reaction involves the formation of a carbon-oxygen bond between the oxygen of the naphthoxide and the α-carbon of the phenylethanone derivative.

The Williamson ether synthesis is a versatile and long-standing method for preparing ethers. In the context of synthesizing this compound, the reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

Deprotonation: A base is used to deprotonate the hydroxyl group of naphthalen-2-ol, forming the naphthalen-2-olate anion.

Nucleophilic Attack: The naphthalen-2-olate anion then acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl halide. This attack occurs from the backside relative to the leaving group.

Displacement: The leaving group (e.g., bromide) is displaced, resulting in the formation of the ether linkage and the final product, this compound.

Modern advancements have introduced several variations to the classical Williamson ether synthesis to improve reaction conditions, rates, and yields. These include:

Phase-Transfer Catalysis (PTC): This technique is particularly useful when the reactants are in different phases (e.g., a solid base and organic reactants). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the naphthoxide anion from the solid or aqueous phase to the organic phase where the phenacyl halide is dissolved. This enhances the reaction rate and allows for the use of milder reaction conditions.

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate the reaction. The cavitation effects produced by ultrasound enhance mass transfer and increase the reactivity of the reagents, often leading to shorter reaction times and higher yields.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. The direct and efficient heating of the reaction mixture under microwave irradiation often leads to cleaner reactions with fewer side products.

The choice of base is crucial in the synthesis of this compound as it dictates the efficiency of the initial deprotonation step. A variety of bases can be employed, ranging from strong bases to milder ones, often in conjunction with different solvent systems.

Strong Bases: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective in completely deprotonating the naphthalen-2-ol. These are often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Weaker Bases: Milder bases such as potassium carbonate (K₂CO₃) are also commonly used, particularly in polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724). While weaker, they are often sufficient for the deprotonation of phenols and can lead to cleaner reactions with fewer side products.

The following table summarizes typical conditions for the base-catalyzed synthesis of this compound and its analogues.

BaseSolventMethodTypical Reaction TimeTypical Yield
Potassium Carbonate (K₂CO₃)AcetoneConventional Heating (Reflux)6-12 hoursGood to Excellent
Sodium Hydroxide (NaOH)DMFConventional Heating2-4 hoursGood
Potassium Carbonate (K₂CO₃)N/A (Solvent-free)Microwave Irradiation5-15 minutesExcellent
Potassium Hydroxide (KOH)Toluene/WaterPhase-Transfer Catalysis1-3 hoursVery Good

It is important to note that the reaction conditions, including the choice of base and solvent, can also influence the regioselectivity of the alkylation. While O-alkylation is generally favored, under certain conditions, C-alkylation (alkylation at a carbon atom of the naphthalene (B1677914) ring) can occur as a competing side reaction. The use of polar aprotic solvents generally favors the desired O-alkylation product.

Advanced Reaction Conditions and Catalysis

To improve efficiency, yield, and reaction conditions, several advanced synthetic strategies have been developed for aryl ether synthesis and the formation of related heterocyclic analogues.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. clockss.org In the context of naphthalene derivatives, microwave-assisted synthesis has been successfully applied to produce various structures, including naphthalen-2(1H)-ones and naphthofurans. acs.orgnih.govacs.orgkuleuven.beresearchgate.net

For example, the synthesis of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones was achieved via a ring-opening reaction that took 30 minutes under conventional heating at 120°C. acs.org Under microwave irradiation at the same temperature, the reaction time was drastically reduced to just 4 minutes, with comparable or slightly improved yields. acs.org Similarly, the self-condensation of substituted phenylpropiolic acids to yield naphtho[2,3-c]furan-1,3-dione (B147156) derivatives was accomplished in just three minutes at 100°C using microwave heating, providing moderate to good yields where conventional methods often require more vigorous conditions. clockss.org These examples highlight the potential of microwave assistance to significantly accelerate the synthesis of this compound and its analogues.

Interactive Table: Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave MethodReference
Naphthalen-2(1H)-one Synthesis 120 °C, 30 min120 °C, 4 min acs.org
Naphtho[2,3-c]furan-1,3-dione Synthesis Vigorous conditions, lower yields100 °C, 3 min clockss.org
1-(Arylthio)naphthalen-2-ol Synthesis Conventional heatingMicrowave irradiation (higher yield, shorter time)

Modern cross-coupling reactions offer powerful alternatives to the classical Williamson ether synthesis, particularly for forming C-O bonds with aryl halides.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgsynarchive.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with supporting ligands (e.g., salicylaldimines, diols), allowing the reaction to proceed under much milder conditions with only a catalytic amount of copper. rhhz.netacs.orgmdpi.com These improved systems can effectively couple various phenols with aryl iodides and bromides at temperatures around 100-110°C in solvents like dioxane or DMF. rhhz.netmdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has also been adapted for C-O bond formation. wikipedia.org This method is renowned for its excellent functional group tolerance and broad substrate scope. The catalytic cycle involves a Pd(0) species that undergoes oxidative addition with the aryl halide, followed by coordination of the alkoxide and reductive elimination to form the aryl ether. jk-sci.comlibretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. jk-sci.com This method serves as a valuable alternative to the copper-catalyzed Ullmann condensation. wikipedia.org

Naphthofuran derivatives, which can be considered structural analogues of this compound, can be synthesized through innovative metal-free oxidative annulation reactions. These methods often utilize the precursors of the target ketone, such as 2-naphthol (B1666908), and couple them with other building blocks to form the furan (B31954) ring.

One such strategy involves the selective oxidative transformation of 2-naphthols with terminal alkynes. acs.orgacs.orgnih.gov This reaction proceeds under metal-free conditions, often using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a Lewis acid catalyst. acs.orgacs.org The proposed mechanism involves a free-radical-mediated activation of a C-H bond on the naphthol, followed by C-C coupling and C-O cyclization to yield 2-arylnaphtho[2,1-b]furans. acs.orgnih.gov

Another approach is the visible-light-promoted oxidative annulation of 2-naphthols, for instance with phenylglyoxal (B86788) monohydrates. rsc.orgbgu.ac.ilresearchgate.net This method is highly efficient and atom-economical, often using just visible light and a base to mediate the reaction, leading to hydroxy-naphthofuranone derivatives. rsc.orgbgu.ac.il These metal-free methods represent a green and straightforward strategy for accessing complex heterocyclic structures from simple naphthol precursors. acs.orgrsc.orgrsc.org

Optimization of Reaction Parameters and Yields

The optimization of the synthesis of this compound and its analogues involves a systematic study of various factors that influence the rate and outcome of the Williamson ether synthesis. Key parameters that are often fine-tuned include the nature of the base and solvent, the concentration of reactants, temperature, and the use of catalysts.

Influence of Base and Solvent:

The choice of base is critical for the complete deprotonation of 2-naphthol to form the highly nucleophilic 2-naphthoxide ion. Strong bases are generally preferred to drive the equilibrium towards the formation of the alkoxide. Similarly, the solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the naphthoxide. Polar aprotic solvents are often favored as they can effectively solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

An illustrative example of how the base and solvent system can affect the yield in a typical Williamson ether synthesis is shown below. While this data is for a generalized ether synthesis, it highlights the principles applicable to the synthesis of the target compound. peerj.com

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield

Base Solvent Yield (%)
Sodium Hydride (NaH) Dimethylformamide (DMF) 85
Potassium tert-Butoxide (KOtBu) Dimethyl Sulfoxide (DMSO) 90

This table is illustrative and based on general principles of Williamson ether synthesis. peerj.com

Role of Phase-Transfer Catalysis:

In heterogeneous reaction mixtures, where the reactants are in different phases (e.g., a solid base and an organic solvent), phase-transfer catalysts (PTCs) are employed to facilitate the reaction. PTCs, such as quaternary ammonium or phosphonium (B103445) salts, transport the nucleophile (naphthoxide ion) from the solid or aqueous phase to the organic phase where the electrophile (2-bromo-1-phenylethanone) is located. This significantly accelerates the reaction rate and improves the yield.

A study on the O-alkylation of 2-hydroxynaphthoquinones, a related class of compounds, demonstrates the effectiveness of phase-transfer catalysis. The use of tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI) in conjunction with a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to give high yields of the O-alkylated products. researchgate.net

Table 2: Illustrative Yields for Phase-Transfer Catalyzed O-Alkylation of a Naphthol Derivative

Alkylating Agent Catalyst (10 mol%) Base Solvent Time (h) Yield (%)
Methyl Iodide TBAI K₂CO₃ THF 20 78
Propyl Iodide TBAI K₂CO₃ THF 20 37
Butyl Bromide TBAB K₂CO₃ THF 20 65

This table is based on data for the O-alkylation of 2-hydroxynaphthoquinones and serves as an example of parameter optimization. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound and its analogues, green chemistry approaches focus on reducing the use of hazardous solvents, minimizing energy consumption, and employing safer reagents. Key green techniques applicable to this synthesis include microwave-assisted synthesis and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These include rapid reaction rates, higher yields, and often, cleaner reactions with fewer side products. The direct and uniform heating of the reaction mixture by microwaves can dramatically reduce reaction times from hours to minutes.

For the Williamson ether synthesis, microwave-assisted protocols have been developed that often use solvent-free conditions or environmentally friendly solvents like water or ethanol. For instance, the synthesis of various aryl ethers has been achieved in high yields in just a few minutes under microwave irradiation. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Aryl Ether

Method Conditions Time Yield (%)
Conventional Heating Reflux in Acetone 8-10 h 75

This table provides a representative comparison for a similar ether synthesis, highlighting the benefits of microwave assistance.

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another green technique that can enhance the rate of heterogeneous reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high pressures and temperatures, leading to a significant increase in mass transfer and reaction rates.

In the context of the synthesis of this compound, ultrasound can be particularly effective in solid-liquid phase-transfer catalyzed reactions. A study on the synthesis of a related compound, ethyl 2-(naphthalen-2-yloxy)acetate, under solid-liquid PTC conditions demonstrated that the application of ultrasound (40 kHz) significantly increased the reaction rate compared to silent (mechanical stirring) conditions. nih.gov This enhancement is attributed to the disruption of the solid agglomerates and the increased surface area of the base, facilitating the formation of the naphthoxide. The use of ultrasound can lead to moderate to good yields in significantly shorter reaction times. peerj.comnih.gov

Table 4: Effect of Ultrasound on the Rate Constant of a Related Naphthol Etherification

Condition Rate Constant (k x 10⁻³ min⁻¹)
Mechanical Stirring 25.22

This table is based on kinetic data for the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate and illustrates the rate enhancement by ultrasound. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Naphthalen 2 Yloxy 1 Phenylethanone

Reactivity of the Alpha-Ether Ketone Functionality

The juxtaposition of an ether oxygen atom and a carbonyl group on adjacent carbons creates a unique electronic environment that influences the reactivity at both the carbonyl carbon and the alpha-methylene position.

The carbonyl group is an electrophilic center susceptible to nucleophilic attack. In 2-(naphthalen-2-yloxy)-1-phenylethanone, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent phenyl group. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. The carbonyl carbon in ketones is sterically hindered by two substituents, whereas in aldehydes, one of the substituents is a smaller hydrogen atom.

A nucleophile attacks the electrophilic carbon of the carbonyl group, leading to a change in the carbon's hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product. The reaction is often reversible and can be catalyzed by either acid or base. libretexts.org For example, reaction with water can form a geminal-diol, though this equilibrium often favors the ketone. libretexts.org


Table 1: Examples of Nucleophilic Addition to Ketones

Nucleophile Reagent Type Product Class
Hydride (H⁻) Reducing Agent (e.g., NaBH₄, LiAlH₄) Secondary Alcohol
Organometallic (R-M) Grignard or Organolithium Reagent Tertiary Alcohol
Amine (R-NH₂) Primary Amine Imine (Schiff Base)

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base (enolate). In this compound, the ether oxygen atom also contributes to the acidity of the alpha-methylene protons. The formation of an enolate anion through deprotonation with a strong base is a key step in many reactions. msu.edu

These enolates are potent nucleophiles and can undergo various C-C bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides, which is a cornerstone for constructing more complex carbon skeletons. nih.gov

Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Recent advances have also explored photoredox catalysis for the α-arylation of ketones using aryl halides under mild, green-light-mediated conditions. chemrxiv.org

Reactivity of Aromatic Moieties (Phenyl and Naphthalene)

Both the phenyl and naphthalene (B1677914) rings can undergo electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Phenyl Ring: The ketone group attached to the phenyl ring is a deactivating, meta-directing group. docbrown.info This is because the carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already partially positive carbonyl carbon. Nitration with a mixture of concentrated nitric and sulfuric acids, for example, would primarily yield the 3-nitro substituted product. docbrown.info

Naphthalene Ring: The 2-naphthyloxy group is an activating, ortho-, para-directing substituent. In naphthalene, electrophilic attack is generally favored at the α-position (C1) over the β-position (C3) due to the formation of a more stable carbocation intermediate that preserves one of the benzene (B151609) rings. Therefore, electrophilic substitution on the 2-naphthyloxy moiety is expected to occur predominantly at the 1-position. stackexchange.com The reaction conditions, such as temperature, can influence the product distribution, leading to either kinetically or thermodynamically controlled products, as seen in sulfonylation reactions.


Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Aromatic Ring Substituent Electronic Effect Predicted Major Product Position
Phenyl -C(O)CH₂-O-Naphthyl Deactivating meta (to the acyl group)

Nucleophilic aromatic substitution (SₙAr) is generally difficult on unsubstituted or electron-rich aromatic rings. chemistrysteps.com It requires the presence of strong electron-withdrawing groups (typically nitro groups) at positions ortho or para to a good leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov In this compound, neither the phenyl nor the naphthalene ring is sufficiently activated for SₙAr to occur under typical conditions. Recent studies, however, have shown that many SₙAr reactions, long thought to be stepwise, may in fact proceed through concerted mechanisms, challenging the classical understanding. nih.govsemanticscholar.org

Exploration of Specific Reaction Pathways

The unique structure of α-aryloxy ketones like this compound allows for several specific and synthetically useful transformations.

Intramolecular Cyclization: Under acidic conditions, using reagents like polyphosphoric acid or sulfuric acid, α-aryloxy ketones can undergo intramolecular cyclization to form substituted benzofurans. rsc.org This reaction is a type of intramolecular Friedel-Crafts acylation. For this compound, this could lead to the formation of naphthofuran derivatives. Such cyclizations are pivotal in synthesizing complex heterocyclic frameworks. researchgate.net

Photochemical Reactions: Upon irradiation with UV light, α-aryloxy ketones can undergo several photochemical transformations. rsc.org These include cleavage of the C-OAr bond to yield a phenol (B47542) and a ketone, as well as rearrangement followed by cyclization to produce substituted benzofurans. rsc.org Other photochemical pathways, such as Norrish Type I and Type II reactions, are also possible, involving cleavage of the bond between the carbonyl carbon and the alpha-carbon or intramolecular hydrogen abstraction. nih.gov The specific pathway is often dependent on the substitution pattern and reaction conditions. acs.org

Ether Cleavage: The ether linkage can be cleaved under specific catalytic conditions. For instance, studies on the related compound 2-phenoxy-1-phenylethanone show that hydrodeoxygenation and hydrogenation reactions can occur, leading to the cleavage of the ether bond and the formation of various products depending on the catalyst and reaction conditions. researchgate.net


Table 3: Summary of Specific Reaction Pathways

Reaction Type Conditions/Reagents Key Intermediates/Process Typical Products
Intramolecular Cyclization Polyphosphoric Acid, H₂SO₄ Electrophilic Aromatic Substitution Naphthofuran derivatives
Photochemical Cleavage UV Irradiation in Methanol (B129727) C-OAr bond fission Naphthalen-2-ol, Acetophenone (B1666503)

Formation of Hydrazone Derivatives from this compound

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure, formed by the reaction of ketones or aldehydes with hydrazine (B178648). These derivatives of this compound are of interest due to the versatile biological activities often associated with the hydrazone scaffold, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov

The ketone functional group in this compound readily undergoes a condensation reaction with hydrazine and its substituted derivatives (such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) to yield the corresponding hydrazones. ncert.nic.in This acid-catalyzed reaction typically involves refluxing the ketone and the hydrazine reagent in a suitable solvent like ethanol. researchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. ncert.nic.innih.gov

The general reaction can be depicted as follows:

Reaction scheme showing the condensation of this compound with a substituted hydrazine to form a hydrazone derivative.

A variety of hydrazone derivatives can be synthesized by varying the substituent on the hydrazine molecule. The resulting products are often crystalline solids, which facilitates their purification and characterization. ncert.nic.in

Table 1: Examples of Potential Hydrazone Derivatives of this compound This table is illustrative and shows potential products based on common reactions.

Hydrazine ReagentR GroupProduct Name
Hydrazine-HThis compound hydrazone
Phenylhydrazine-C₆H₅This compound phenylhydrazone
2,4-Dinitrophenylhydrazine-C₆H₃(NO₂)₂This compound 2,4-dinitrophenylhydrazone
Thiosemicarbazide-C(S)NH₂2-(1-(Naphthalen-2-yloxy)-2-oxo-2-phenylethylidene)hydrazine-1-carbothioamide

The formation of a hydrazone is a specific type of imine formation. The mechanism is well-established and proceeds through a two-stage, acid-catalyzed process. masterorganicchemistry.com The reaction rate is notably pH-dependent, with optimal rates typically observed in a mildly acidic range (pH 4-5). masterorganicchemistry.com

The key steps are as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. chemtube3d.com This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. masterorganicchemistry.comchegg.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, preparing it to be a good leaving group (water).

Dehydration: The hydroxyl group is eliminated as a water molecule, forming a protonated imine, often referred to as an iminium ion. masterorganicchemistry.com

Deprotonation: A base (such as water or another molecule of the amine) removes a proton from the nitrogen atom to yield the final, neutral hydrazone product and regenerate the acid catalyst. masterorganicchemistry.com

This entire sequence can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

Derivatization via Functional Group Transformations

Beyond hydrazone formation, the structure of this compound offers several avenues for derivatization through the transformation of its constituent functional groups: the ketone, the ether linkage, and the aromatic rings. pressbooks.pub

Ketone Reduction: The carbonyl group is susceptible to reduction to a secondary alcohol, forming 2-(naphthalen-2-yloxy)-1-phenylethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pressbooks.pubsolubilityofthings.com Chemoenzymatic processes using alcohol dehydrogenases can also accomplish this reduction, often with high enantioselectivity to produce specific chiral alcohols. nih.govresearchgate.netresearchgate.net

Ether Cleavage: The naphthyl ether linkage (C-O-C) can potentially be cleaved under harsh conditions, for instance, by using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would yield 2-naphthol (B1666908) and a derivative of 1-phenylethanone.

Aromatic Ring Substitution: The phenyl and naphthyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing groups. The phenoxy group on the naphthalene ring and the acyl group on the phenyl ring will influence the regioselectivity of these reactions.

Table 2: Potential Functional Group Transformations This table is illustrative and shows potential products based on common reactions.

Functional GroupReagentsTransformationProduct Type
Ketone (C=O)NaBH₄, MethanolReductionSecondary Alcohol
Ketone (C=O)H₂NOH·HClOximationKetoxime
Phenyl RingHNO₃, H₂SO₄NitrationNitro-substituted ketone
Naphthyl RingBr₂, FeBr₃BrominationBromo-substituted ketone

Rearrangement Reactions

The structure of this compound, being an aryl alkyl ketone, makes it a potential substrate for certain classes of rearrangement reactions.

Willgerodt–Kindler Reaction: This reaction is characteristic of aryl alkyl ketones and involves heating the ketone with an amine (like morpholine) and elemental sulfur. msu.eduwikipedia.org The reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion into a thioamide. thieme-connect.deorganic-chemistry.org Subsequent hydrolysis can yield the corresponding carboxylic acid or amide. msu.edu For this compound, this would potentially yield a derivative of 2-phenyl-2-(naphthalen-2-yloxy)ethanethioamide. The mechanism is thought to involve the initial formation of an enamine, which then reacts with sulfur. wikipedia.org

Beckmann Rearrangement: While not a direct reaction of the ketone itself, the Beckmann rearrangement is a classic reaction of the corresponding ketoxime. wikipedia.org First, this compound would be converted to its oxime derivative by reacting it with hydroxylamine (B1172632) (NH₂OH). nih.gov This oxime, when treated with an acid catalyst (such as sulfuric acid, PCl₅, or thionyl chloride), undergoes rearrangement to form an N-substituted amide. nih.govblogspot.com The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. wikipedia.org For the oxime of this compound, this would lead to the migration of either the phenyl group or the -(CH₂)-O-Naphthyl group, resulting in two possible amide products. nih.gov

Mechanistic Investigations Using Advanced Spectroscopic and Computational Techniques

Understanding the precise mechanisms of the reactions described above, including the nature of short-lived intermediates, often requires the use of sophisticated analytical methods.

Direct observation of reaction intermediates, such as the carbinolamine in hydrazone formation, is challenging due to their transient nature. However, a combination of spectroscopic and computational techniques can provide crucial insights. researchgate.net

Spectroscopic Techniques:

NMR Spectroscopy: By conducting reactions at low temperatures, it is sometimes possible to slow down the reaction rates sufficiently to detect intermediates like carbinolamines using ¹H or ¹³C NMR.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize intermediates present in the reaction mixture, even at low concentrations. acs.org Reactive desorption ESI-MS has been used to observe intermediates in Schiff-base reactions directly.

UV-Vis Spectroscopy: The formation and decay of certain intermediates can be monitored over time if they possess a distinct chromophore, allowing for kinetic analysis of the reaction steps. nih.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are powerful tools for modeling reaction pathways. researchgate.net They can be used to calculate the energies of reactants, transition states, and intermediates, helping to determine the most likely reaction mechanism. Such studies can elucidate the role of catalysts, predict the stereochemical outcome of reactions, and support the interpretation of experimental data. acs.org Computational studies have been used, for example, to investigate the stability of hydrazones and the factors affecting their rate of hydrolysis.

By combining these advanced methods, researchers can build a detailed picture of the reaction coordinate, confirming the stepwise nature of reactions and characterizing the fleeting species that are formed and consumed along the pathway to the final product.

Transition State Analysis in Key Transformations

The reactivity of this compound is governed by the interplay of its constituent functional groups: the ketone, the α-naphthaloxy group, and the phenyl ring. Understanding the transition states of its key chemical transformations is crucial for predicting reaction outcomes and designing synthetic pathways. While specific computational data for this compound is not extensively available, analysis of transition states in analogous systems provides significant insights into its likely chemical behavior. Key transformations for a molecule with this structure include reactions at the carbonyl group, rearrangements involving the α-substituent, and reactions influenced by the aromatic systems.

One of the important reactions applicable to aryl alkyl ketones like this compound is the Willgerodt-Kindler reaction . This reaction remarkably transforms an aryl alkyl ketone into a terminal amide. researchgate.netwikipedia.org The Kindler modification, which utilizes an amine (such as morpholine) and elemental sulfur, is a common variant. researchgate.netwikipedia.org The mechanism is complex and has been the subject of computational investigation, particularly for the parent compound acetophenone, which serves as a useful model.

A proposed mechanism involves the initial formation of an enamine from the ketone and the amine. wikipedia.org This enamine then reacts with sulfur. A critical part of the mechanism involves the rearrangement that shifts the functional group down the alkyl chain. One hypothesis for this rearrangement involves an aziridine (B145994) intermediate. However, computational studies on the acetophenone reaction have questioned this pathway. Density Functional Theory (DFT) calculations at the B3LYP+GD3+BJ/Def2-TZVPP level with a water solvent model have indicated a very high free energy barrier for the transition state leading to the aziridine-mediated rearrangement, making it kinetically unfavorable. An alternative involving a thiirane (B1199164) intermediate has been suggested as a more plausible pathway, although this also requires further investigation.

Another key transformation for α-substituted ketones is the Darzens condensation (or a Darzens-type reaction), which typically involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.org In the context of this compound, while it is the α-substituted ketone itself, understanding the transition states of related processes is informative. The mechanism begins with the deprotonation of the α-halo compound to form a carbanion, which then attacks the carbonyl carbon of the ketone. organic-chemistry.org This step is analogous to an aldol addition. The subsequent step is an intramolecular nucleophilic substitution (SN2) where the newly formed alkoxide displaces the halide to form the epoxide ring. organic-chemistry.org

The α-ketol rearrangement is another potential reaction pathway, particularly if the α-carbon of this compound were to be hydroxylated. wikipedia.org This rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org The reaction can be catalyzed by acid or base and is reversible, tending to favor the thermodynamically more stable α-hydroxy carbonyl compound. wikipedia.orgorganicreactions.org Mechanistic studies, including Hammett analysis, suggest that the reaction often proceeds through a concerted transition state in a single step. wikipedia.org This means that bond-breaking and bond-forming occur simultaneously, without the formation of a discrete intermediate. The concerted nature of the transition state implies that stereoelectronic factors can significantly influence the reaction rate and outcome.

For a hypothetical α-hydroxy derivative of this compound, an α-ketol rearrangement could involve the migration of either the phenyl group or the methylene (B1212753) group attached to the naphthaloxy moiety. The relative migratory aptitude of these groups would be a key factor.

While direct experimental or computational data on the transition states of reactions involving this compound are scarce, the analysis of these fundamental reaction types with analogous substrates provides a solid framework for understanding its chemical reactivity. The electronic and steric influence of the bulky naphthaloxy group would undoubtedly play a significant role in the energetics of the transition states for these transformations.

Interactive Data Table: Calculated Relative Free Energies for a Proposed Willgerodt-Kindler Reaction Pathway of Acetophenone

The following table presents computational data for a proposed mechanism of the Willgerodt-Kindler reaction of acetophenone, a model compound for this compound. The high calculated free energy for the transition state (TS3) suggests that this particular pathway via an aziridine intermediate is likely not the operative mechanism under typical reaction conditions.

Data derived from computational studies on acetophenone.

SpeciesDescriptionRelative Free Energy (ΔΔG) in kcal/mol
ReactantAcetophenone + Morpholine + S₈0.0
Int1Enamine IntermediateData not specified
Int2Aziridine IntermediateData not specified
TS3Transition state for H-migration42.6
ProductThioacetamide derivativeData not specified

Computational and Theoretical Investigations of 2 Naphthalen 2 Yloxy 1 Phenylethanone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of organic molecules. For a compound like 2-(Naphthalen-2-yloxy)-1-phenylethanone, these studies would provide deep insights into its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the optimized geometry and other molecular properties.

A conformational analysis would be the first step in theoretically characterizing this compound. This process involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. The most stable conformer, corresponding to the global minimum on the potential energy surface, would represent the most likely structure of the molecule. This analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties.

Following geometric optimization, a vibrational frequency analysis would be performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. By comparing the theoretically predicted spectra with experimental data, researchers can validate the accuracy of the computational model and assign specific vibrational modes to the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A small energy gap generally implies a more reactive molecule, as it is easier to excite an electron from the HOMO to the LUMO. This parameter is often correlated with the molecule's kinetic stability and its tendency to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule. This visual tool helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the ESP map would highlight the electronegative oxygen atoms as sites of negative potential and hydrogen atoms as sites of positive potential, providing insights into its intermolecular interactions and reactive behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape, internal motions, and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field, such as AMBER or GAFF. frontiersin.org

MD simulations allow for a detailed examination of the non-covalent interactions that govern the structure and dynamics of this compound. These include intramolecular interactions, such as van der Waals forces and electrostatic interactions between the phenyl and naphthalene (B1677914) ring systems, as well as intermolecular interactions with surrounding molecules.

By tracking the atomic trajectories, it is possible to analyze the time evolution of various structural parameters, such as bond lengths, bond angles, and dihedral angles. This reveals the flexibility of the ether linkage and the rotational freedom of the aromatic rings. Such simulations can identify stable and transient conformations, the pathways for conformational transitions, and the characteristic timescales of these motions. For instance, simulations can quantify the interactions between the carbonyl group's oxygen and nearby hydrogen atoms, or the stacking interactions that might occur between the two aromatic systems. This dynamic picture is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context. mdpi.commdpi.com

Table 1: Illustrative Intramolecular Interaction Energies in this compound (Hypothetical Data)
Interacting MoietiesInteraction TypeEstimated Energy (kcal/mol)Description
Phenyl Ring & Naphthalene Ringvan der Waals (Dispersion)-2.5 to -5.0Attractive forces contributing to the overall conformational preference and potential π-stacking.
Carbonyl Oxygen & Naphthalene H-atomsElectrostatic-0.5 to -1.5Weak attractive interaction influencing the orientation of the carbonyl group relative to the naphthalene moiety.
Ether Oxygen & Aromatic RingsSteric/van der WaalsVariableGoverns the rotational barrier around the C-O bonds, defining the overall molecular shape.

The surrounding solvent environment can significantly influence the conformational equilibrium of this compound. MD simulations can explicitly model the solvent molecules (e.g., water, DMSO, chloroform) to study these effects directly. Different solvents can stabilize different conformers based on their polarity and hydrogen bonding capabilities. nih.gov

For example, in a non-polar solvent, intramolecular interactions might dominate, potentially favoring more compact or folded conformations. In a polar solvent like water, the solvent molecules will compete for hydrogen bonds and dipole-dipole interactions, which could favor more extended conformations where the polar carbonyl group is exposed to the solvent. researchgate.net Computational techniques using implicit solvent models, such as the Generalized Born surface area (GBSA) model, can also be employed to efficiently estimate the effect of solvation on the conformational stability without the computational cost of simulating individual solvent molecules. nih.gov

Table 2: Predicted Conformational Population of this compound in Different Solvents (Hypothetical Data based on Dihedral Angle τ(C-O-C-C))
SolventConformer TypeGoverning Dihedral Angle (τ)Predicted Population (%)
Toluene (Non-polar)Folded / Skewed~60° - 120°75%
Extended / Transoid~180°25%
Water (Polar)Folded / Skewed~60° - 120°40%
Extended / Transoid~180°60%

Prediction of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules, aiding in their structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. The standard approach involves first optimizing the molecule's geometry using a quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govnih.gov

Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. These predicted spectra are invaluable for assigning experimental peaks and confirming the proposed molecular structure. For example, the carbon atom of the carbonyl group is expected to have the largest chemical shift (most deshielded) due to the influence of the electronegative oxygen atom. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound (Hypothetical Data)
AtomPredicted Chemical Shift (ppm)Reason for Shift
Carbonyl Carbon (C=O)~195.2Highly deshielded due to bonding with electronegative oxygen and proximity to the phenyl ring.
Naphthyloxy C-O Carbon~156.5Deshielded due to attachment to the ether oxygen.
Methylene (B1212753) Carbon (-O-CH₂)~70.8Typical range for a carbon atom situated between an ether oxygen and a carbonyl group.
Phenyl Ring Carbons~128.0 - 134.0Characteristic chemical shift range for aromatic carbons.
Naphthalene Ring Carbons~110.0 - 135.0Characteristic chemical shift range for naphthyl carbons, with variation based on position.

Theoretical calculations are also employed to predict vibrational (Infrared) and electronic (UV-Visible) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations, performed using methods like DFT, yield a set of normal modes of vibration and their corresponding frequencies. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and effects of anharmonicity, leading to better agreement with experimental data. nih.gov Key predicted peaks would include the strong C=O stretching vibration, C-O-C ether stretching modes, and various C-H stretching and bending modes from the aromatic rings. ijcesen.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, strong absorptions are expected in the UV region due to π→π* transitions within the phenyl and naphthalene aromatic systems.

Table 4: Predicted Vibrational and Electronic Spectral Data for this compound (Hypothetical Data)
Spectrum TypePredicted ValueAssignment
IR Frequencies (cm⁻¹)~3100-3000Aromatic C-H stretching
~1700Carbonyl (C=O) stretching
~1600, ~1500Aromatic C=C ring stretching
~1250Asymmetric C-O-C ether stretching
UV-Vis λmax (nm)~225π→π* transition (Naphthalene)
~270π→π* transition (Phenyl/Naphthalene overlap)

Structure-Reactivity and Structure-Property Relationship Modeling

Computational modeling is instrumental in establishing relationships between the three-dimensional structure of a molecule and its chemical reactivity and physical properties. For this compound, quantum chemical calculations can determine a range of molecular descriptors that provide insight into its behavior.

Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the polarity of bonds and identify reactive sites within the molecule.

By calculating these descriptors, researchers can build structure-reactivity models to predict how structural modifications might influence the molecule's properties, guiding the design of new compounds with desired characteristics. researchgate.net

Table 5: Key Computational Descriptors and Their Implications for this compound (Illustrative Values)
DescriptorIllustrative ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability, likely localized on the naphthalene ring system.
LUMO Energy-1.8 eVIndicates electron-accepting capability, likely localized around the phenylethanone moiety.
HOMO-LUMO Gap4.7 eVSuggests high kinetic stability. A smaller gap would imply higher reactivity.
MESP Minimum-55 kcal/molLocated on the carbonyl oxygen, indicating the primary site for electrophilic attack or hydrogen bonding.

Advanced Applications and Derivatization Strategies

2-(Naphthalen-2-yloxy)-1-phenylethanone as a Synthetic Building Block

The chemical reactivity of this compound makes it a versatile building block for a variety of organic transformations. The presence of the ketone carbonyl group, in particular, serves as a key handle for forming new carbon-nitrogen and carbon-carbon bonds, which is fundamental to the synthesis of diverse heterocyclic systems and complex organic molecules.

Heterocyclic compounds are of immense interest in medicinal and materials chemistry, and this compound provides a scaffold for accessing several important classes of these molecules. researchgate.net The phenylethanone moiety can react with various dinucleophiles to undergo cyclization reactions, leading to the formation of stable aromatic and non-aromatic ring systems.

The ketone functionality of this compound makes it an ideal substrate for the synthesis of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the C=N-N linkage and are formed by the condensation reaction of a ketone or aldehyde with a hydrazine (B178648). dergipark.org.tr This reaction is a well-established method for creating compounds that are not only stable but also serve as crucial intermediates for the synthesis of other heterocycles, such as pyrazoles, oxadiazoles, and thiazolidinones. organic-chemistry.orgnih.gov

The general synthesis involves the reaction of this compound with a substituted or unsubstituted hydrazine, often catalyzed by a small amount of acid. orgsyn.orgresearchgate.net The resulting hydrazone derivatives retain the bulky naphthalen-2-yloxy moiety, which can be advantageous in designing molecules with specific steric and electronic properties. Hydrazones are recognized for their diverse biological activities and their utility as intermediates in further synthetic transformations. nih.gov

Reactant 1Reactant 2Product Class
This compoundHydrazine (or its derivatives)Hydrazone Derivatives

While direct synthesis from this compound is a plausible extension, research has demonstrated the successful synthesis of pyrazole (B372694) and oxadiazole derivatives from a closely related precursor, 2-(Naphthalen-2'-yloxy) acetic acid hydrazide. farmaciajournal.comresearchgate.net This highlights the synthetic potential of the naphthalen-2-yloxy scaffold.

For instance, the 1,3,4-oxadiazole (B1194373) derivative, 5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol, was prepared by reacting 2-(Naphthalen-2'-yloxy) acetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521). farmaciajournal.comresearchgate.netderpharmachemica.com Similarly, the pyrazole derivative, 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(2'-naphthyloxy)acetyl]pyrazole, was synthesized by the condensation of the same hydrazide with a chalcone. farmaciajournal.comresearchgate.net

These transformations showcase that the core structure, once converted to a hydrazide or hydrazone intermediate, is a potent precursor for building five-membered heterocyclic rings like pyrazoles and oxadiazoles. researchgate.netnih.govijper.org These classes of compounds are prominent in medicinal chemistry due to their wide range of pharmacological activities. researchgate.netnih.gov

PrecursorReagentsHeterocyclic Product
2-(Naphthalen-2'-yloxy) acetic acid hydrazideCarbon disulfide, Potassium hydroxide5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol farmaciajournal.comderpharmachemica.com
2-(Naphthalen-2'-yloxy) acetic acid hydrazideChalcone, Acetic acid, Hydrochloric acid3-Phenyl-5-(o-hydroxyphenyl)-1-[2-(2'-naphthyloxy)acetyl]pyrazole farmaciajournal.com

The role of this compound and its derivatives as intermediates is crucial in multi-step syntheses. As demonstrated in the formation of oxadiazole and pyrazole rings, the initial naphthalen-2-yloxy structure serves as a foundational element that is carried through several synthetic steps. farmaciajournal.comresearchgate.net Its conversion to a hydrazide creates a new reactive intermediate which then participates in cyclization to form the final heterocyclic product. derpharmachemica.comnih.gov This stepwise approach allows for the controlled construction of complex molecules where the naphthalene (B1677914) moiety is a key structural feature.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. thieme-connect.de While specific MCRs involving this compound are not extensively documented, the structural components of the molecule suggest its potential for use in such reactions. The ketone group, the acidic alpha-protons, and the electron-rich naphthalene ring are all reactive sites that could participate in one-pot syntheses. For example, the naphthalene core is a known component in the synthesis of various heterocycles via MCRs, suggesting that derivatives like this compound could be designed to act as one of the key reactants in such convergent synthetic strategies. nih.gov

Precursor in Heterocyclic Compound Synthesis

Applications in Materials Science Research

The naphthalene scaffold is a well-known constituent in materials science, particularly in the development of fluorescent materials and polymers. researchgate.net Naphthalene-based compounds are frequently used as fluorophores in fluorescent sensors, biological labels, and materials for light-emitting diodes. researchgate.net The fluorescence properties are highly dependent on the substituents on the naphthalene ring. researchgate.net

Although research has not specifically focused on this compound for materials applications, its structure contains the essential naphthalene unit. Derivatives of this compound could potentially be explored for applications in optoelectronics or as monomers for synthesizing new polyconjugated polymers. researchgate.netvedantu.com The combination of the rigid, aromatic naphthalene unit with other functional groups through derivatization could lead to materials with interesting thermal, optical, or electronic properties. researchgate.netalfa-chemistry.com

Investigation in Dye Chemistry and Pigment Development

A comprehensive search of chemical and materials science literature yielded no studies concerning the application of this compound in the development of dyes or pigments. Its chromophoric and auxochromic properties, which are essential for color, have not been reported.

Potential in Organic Electronics

There is no available research data to suggest that this compound has been investigated for applications in organic electronics, such as in Organic Light Emitting Diodes (OLEDs). The structural features of the molecule have not been assessed in the context of semiconductor properties, charge transport, or electroluminescence.

Analytical and Characterization Methodologies in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating the target compound from starting materials, byproducts, and other impurities. The choice of technique depends on the scale of the separation and the physical properties of the compound.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative method to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. researchgate.netrsc.org In the context of synthesizing 2-(Naphthalen-2-yloxy)-1-phenylethanone, a small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel. mdpi.comnih.gov The plate is then developed in a sealed chamber with an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org

The separation is based on the principle of adsorption; compounds with different polarities will travel up the plate at different rates. nih.gov The progress is visualized under UV light, where the aromatic nature of the compound allows it to appear as a dark spot on a fluorescent background, or by using chemical staining agents. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. mdpi.com For a related naphthalen-containing compound, an Rf value of 0.41 was reported using an ethyl acetate/hexane (3/2) solvent system. nih.gov While the specific Rf for this compound would be determined experimentally, TLC is invaluable for optimizing reaction conditions and choosing the correct solvent system for larger-scale purification by column chromatography. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the quantitative analysis of purity and for the isolation of this compound. chemicalbook.com This method forces a sample in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase) under high pressure. chemicalbook.com

For a compound like this compound, a reversed-phase HPLC method is typically employed. chemicalbook.comchemicalbook.com This involves a nonpolar stationary phase, such as a C8 or C18 silica column, and a polar mobile phase. chemicalbook.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like acetic acid to improve peak shape. chemicalbook.com The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. chemicalbook.com Less polar compounds interact more strongly with the stationary phase and thus elute later. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule absorb strongly. chemicalbook.com

The result is a chromatogram showing peaks corresponding to each component, with the area under each peak being proportional to its concentration. chemicalbook.com This allows for precise quantification of the purity of this compound. The method can also be scaled up for preparative separation to obtain highly pure material. chemicalbook.com

Gas Chromatography (GC) is another technique suitable for the purity assessment of this compound, provided the compound is thermally stable and sufficiently volatile. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. nih.gov

For analysis, a capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5), is commonly used for separating aromatic compounds. The separation mechanism is based on the compound's boiling point and its interaction with the stationary phase. The instrument's oven temperature is programmed to increase gradually, allowing for the separation of compounds with different volatilities. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information about the eluted components. nih.gov GC analysis of crude reaction mixtures is a standard technique to determine the presence of products and byproducts. nih.gov Comprehensive two-dimensional gas chromatography (GC x GC) can be employed for highly complex samples, though it is more advanced than what is typically required for a purified compound.

Spectroscopic Techniques for Structural Elucidation

Once purified, spectroscopic methods are essential to confirm that the synthesized molecule has the correct structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). nih.gov

In the ¹H NMR spectrum of this compound, the different types of protons in the molecule would give rise to distinct signals. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide clues to its chemical environment. Based on analogous structures, the methylene (B1212753) protons (-O-CH₂-C=O) would be expected to appear as a singlet, while the protons on the phenyl and naphthalene (B1677914) rings would produce a complex series of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, characteristic signals would include the carbonyl carbon (C=O) at a downfield chemical shift, the methylene carbon (-CH₂-), and a series of signals for the aromatic carbons of the naphthalene and phenyl groups.

The following tables present the expected chemical shifts for this compound, inferred from data on structurally related compounds.

Expected ¹H NMR Data

Functional Group Expected Chemical Shift (ppm) Multiplicity
Methylene (-O-CH₂-C=O) ~5.3 Singlet
Aromatic (Phenyl & Naphthyl) ~7.0 - 8.1 Multiplet

Expected ¹³C NMR Data

Functional Group Expected Chemical Shift (ppm)
Carbonyl (C=O) ~194
Aromatic & C-O (Phenyl & Naphthyl) ~107 - 157
Methylene (-O-CH₂-C=O) ~71

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments are employed. nih.gov These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear).

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for tracing the proton connectivity within the phenyl and naphthyl ring systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between different parts of the molecule, such as linking the methylene protons to the carbons of the carbonyl group and the naphthyloxy ring.

The collective data from these 1D and 2D NMR experiments provides a complete and unambiguous structural confirmation of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Conformational Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed to confirm the carbon-hydrogen framework.

A conformational analysis would focus on the rotational freedom around the single bonds, particularly the C-O ether linkage and the CH₂-C(O) bond. The chemical shifts and coupling constants of the methylene protons (—O—CH₂—C(O)—) are especially sensitive to their chemical environment and spatial orientation. In different conformations, the proximity of these protons to the anisotropic fields of the phenyl and naphthyl rings would result in variations in their chemical shifts. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between the methylene protons and protons on the aromatic rings, offering definitive evidence for the preferred conformation in solution.

While specific experimental studies on this compound are not widely available, data from related structures, such as 2-bromo-1-(naphthalen-2-yl)ethanone, show the methylene protons as a singlet around 4.60 ppm rsc.org. For this compound, these protons would also appear as a singlet, with a chemical shift influenced by the adjacent ether and carbonyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic (Phenyl & Naphthyl)7.10 - 8.10 (m)110 - 158
Methylene (-O-CH₂-C=O)~5.30 (s)~70
Carbonyl (C=O)-~195

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by characteristic peaks corresponding to its ketone, ether, and aromatic components.

Analysis of analogous compounds, such as 2-Phenoxy-1-phenylethanone, provides a basis for predicting the vibrational frequencies. nih.gov The most prominent feature would be the strong absorption band from the carbonyl (C=O) group stretch, typically appearing in the 1680-1700 cm⁻¹ region for aryl ketones. The ether linkage (Aryl-O-CH₂) would produce characteristic asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The presence of two different aromatic systems (phenyl and naphthyl) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Weak
Ketone C=O Stretch1700 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
Asymmetric C-O-C Stretch (Aryl Ether)1270 - 1230Strong
Symmetric C-O-C Stretch (Aryl Ether)1075 - 1020Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. For this compound (C₁₈H₁₄O₂), the molecular weight is 262.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 262. The fragmentation pattern would likely be dominated by cleavage on either side of the ketone and ether functionalities. Key predicted fragments include the benzoyl cation (C₆H₅CO⁺) at m/z 105, a very common fragment for phenones, and the phenacyl cation (C₆H₅COCH₂⁺) at m/z 119. Cleavage of the ether bond could lead to a naphthoxy radical and the aforementioned phenacyl cation, or alternatively, a naphthalen-2-yloxy cation at m/z 143.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
Predicted m/zFragment Ion StructureFragment Name
262[C₁₈H₁₄O₂]⁺Molecular Ion
143[C₁₀H₇O]⁺Naphthalen-2-yloxy cation
119[C₆H₅COCH₂]⁺Phenacyl cation
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from its three chromophores: the phenyl ring, the naphthalene ring, and the carbonyl group.

The highly conjugated naphthalene and phenyl systems are expected to produce strong absorptions corresponding to π→π* transitions, likely appearing below 300 nm. The naphthalene system, being a more extended chromophore than the phenyl ring, would contribute significantly to these absorptions. Studies on 1-phenyl naphthalene derivatives show strong absorption peaks in the 240-440 nm range. The carbonyl group introduces a weaker n→π* transition, which is characteristically observed at longer wavelengths, likely overlapping with the tail of the more intense π→π* bands. The combination of these chromophores results in a complex absorption profile that is useful for quantitative analysis and for studying electronic interactions within the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide a complete picture of the solid-state conformation of this compound, including exact bond lengths, bond angles, and torsional angles.

While a crystal structure for the target compound is not publicly available, studies on related naphthalene-containing molecules, such as N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate and Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, confirm that the naphthalene ring system is nearly planar. nih.govmdpi.com A diffraction study would reveal the relative orientation of the phenyl and naphthyl planes, which are unlikely to be coplanar due to steric hindrance. Furthermore, this analysis would elucidate the intermolecular packing forces in the crystal lattice, such as van der Waals interactions or potential C-H···O hydrogen bonds, which dictate the material's macroscopic properties.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. It could also reveal other solid-state transitions, such as polymorphism, if the compound can crystallize in different forms.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for this compound would indicate its thermal stability and decomposition profile. It would likely show stability up to a certain temperature, followed by one or more mass loss steps as the molecule decomposes at elevated temperatures.

Currently, there is no specific TGA or DSC data available in the cited literature for this compound.

Future Perspectives and Emerging Research Directions

Untapped Synthetic Avenues for 2-(Naphthalen-2-yloxy)-1-phenylethanone and its Derivatives

The classical synthesis of α-aryloxy ketones often involves the Williamson ether synthesis, reacting an α-halo ketone with a corresponding phenol (B47542). While effective, this method can be limited by substrate scope and reaction conditions. Future synthetic explorations could focus on more modern and efficient methodologies.

Potential Untapped Synthetic Routes:

Cross-coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions represent a powerful tool for C-O bond formation. nih.gov Investigating the coupling of 2-naphthol (B1666908) with various phenyl ketone precursors, or conversely, phenacyl derivatives with functionalized naphthalenes, could provide milder and more versatile synthetic pathways.

Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient method for forging new bonds. The development of a photocatalytic method for the synthesis of this compound and its derivatives could offer a more sustainable alternative to traditional thermal methods. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction parameters and facilitate library synthesis of derivatives.

The synthesis of derivatives of this compound is another area of significant potential. Introducing substituents on both the naphthalene (B1677914) and phenyl rings could modulate the electronic and steric properties of the molecule, leading to a diverse library of compounds for further investigation.

Table 1: Potential Synthetic Strategies for this compound

Synthetic MethodKey ReactantsPotential Advantages
Williamson Ether Synthesis2-Halophenylethanone, 2-NaphtholWell-established, readily available starting materials
Buchwald-Hartwig C-O Coupling2-Bromonaphthalene, 1-PhenylethanoneBroad substrate scope, mild reaction conditions
Chan-Lam C-O Coupling2-Naphthol, Phenylboronic acidOften requires milder conditions than other cross-coupling reactions
Photocatalytic Synthesis2-Naphthol, Phenylacetylene derivativeGreen, sustainable, potentially novel reactivity

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Several advanced techniques can be employed to elucidate these mechanisms. elsevier.com

Key Areas for Mechanistic Study:

Kinetic Analysis: Detailed kinetic studies of the formation of this compound via different synthetic routes can help to determine rate laws and identify rate-determining steps. mckgroup.org This information is invaluable for optimizing reaction conditions to improve yields and minimize reaction times.

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) can provide unambiguous evidence for bond-forming and bond-breaking events, allowing for the precise mapping of reaction pathways.

In Situ Spectroscopy: Techniques such as ReactIR and in situ NMR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing a dynamic picture of the reaction as it proceeds.

By combining these experimental approaches with computational modeling, a comprehensive understanding of the factors controlling reactivity and selectivity can be achieved.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are discovered and optimized. beilstein-journals.orgresearchgate.netnih.gov These powerful computational tools can be applied to the study of this compound in several ways.

Applications of AI and ML:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. engineering.org.cn

Reaction Optimization: ML algorithms can be used to build predictive models from experimental data to identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of the target molecule, thereby accelerating the development process. researchgate.netnih.gov

Predicting Properties: Machine learning models can be trained to predict the physicochemical and biological properties of derivatives of this compound, aiding in the design of new molecules with desired characteristics.

The integration of AI and high-throughput experimentation platforms could enable the rapid and automated discovery and optimization of reactions related to this compound. ibm.com

Exploration of Novel Chemical Transformations and Applications

The unique combination of a ketone and a bulky aromatic ether in this compound opens the door to a wide range of potential chemical transformations and applications.

Potential Transformations and Applications:

Asymmetric Reduction: The stereoselective reduction of the ketone functionality could lead to the synthesis of chiral alcohols, which are valuable building blocks in medicinal chemistry.

Functionalization of the Naphthalene Ring: The electron-rich naphthalene ring is a prime target for electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups.

Photophysical Properties: The extended π-system of the naphthalene moiety suggests that this compound and its derivatives may possess interesting photophysical properties, making them potential candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Rearrangement Reactions: Aryl ethers are known to undergo rearrangement reactions, such as the Claisen rearrangement. mdpi.com Investigating the behavior of this compound under thermal or acidic conditions could lead to the discovery of novel molecular scaffolds.

Computational Chemistry for Deeper Understanding of Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to examine the structure, bonding, and reactivity of molecules at the atomic level. acs.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to gain a deeper understanding of this compound.

Applications of Computational Chemistry:

Conformational Analysis: The relative orientation of the naphthalene and phenyl groups will significantly influence the molecule's properties and reactivity. Computational modeling can predict the most stable conformations and the energy barriers to rotation.

Reaction Pathway Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. escholarship.org This can provide detailed insights into reaction mechanisms and the origins of selectivity. nih.govacs.orgacs.org

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of the molecule and its reaction products.

By combining computational predictions with experimental results, a synergistic approach can be developed to accelerate the exploration of the chemistry of this compound.

Q & A

Q. What are the most efficient synthetic routes for 2-(Naphthalen-2-yloxy)-1-phenylethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phenacyl bromide derivatives react with naphthalen-2-ol under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage. Optimization of solvent polarity, temperature (e.g., reflux at 60–80°C), and stoichiometry (1:1.2 molar ratio of naphthol to phenacyl bromide) improves yields to >70% . Side reactions, such as over-alkylation, are minimized by controlled addition of base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXS programs is critical for confirming bond angles, torsion angles, and packing interactions. For example, in neolignan analogues like 2-(4-chlorophenyl)-1-phenylethanone, SXRD revealed a planar ketone group and dihedral angles between aromatic rings (e.g., 45–60°), which are pivotal for understanding reactivity . Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) enhances resolution.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the carbonyl carbon at δ ~200 ppm and aromatic protons in δ 7.0–8.5 ppm. Coupling patterns (e.g., doublets for naphthyloxy protons) distinguish substitution positions .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.1224 for C₁₈H₁₄O₂) .
  • IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-O-C asymmetric vibrations at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral spiroborate esters (10 mol%) catalyze asymmetric reductions of α,β-unsaturated ketone intermediates. For example, enantiomeric excess (ee) >95% is achieved using (R)-BINOL-derived catalysts in THF at -20°C . Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) quantifies ee, while NOESY NMR identifies spatial arrangements of substituents .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in cytotoxicity or Nrf2 activation (e.g., 3.49-fold vs. 1.77-fold for t-BHQ ) may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., HepG2 cells, 48h exposure) and dose-response curves (IC₅₀ calculations) improve reproducibility. Meta-analysis of X-ray structures and docking studies (e.g., with Keap1-Nrf2 binding domains) clarifies structure-activity relationships .

Q. How can computational methods predict the environmental toxicity of this compound?

Methodological Answer: QSAR models using software like EPI Suite estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation (log Kow). For example, a log Kow >3.5 suggests persistence in lipids, requiring in vivo validation via OECD 305 guidelines . Molecular dynamics simulations (AMBER force field) model interactions with aquatic enzymes (e.g., cytochrome P450) to predict metabolite toxicity .

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